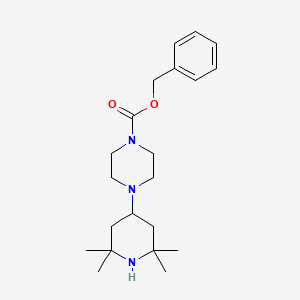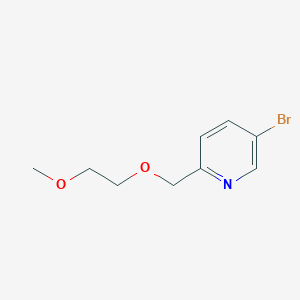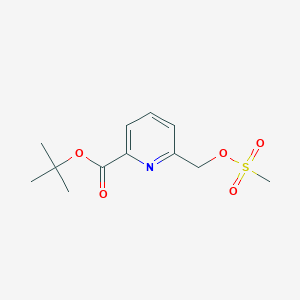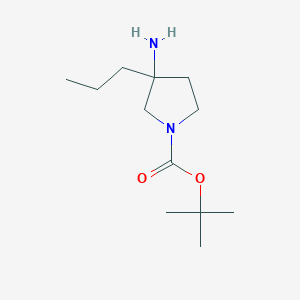![molecular formula C11H19N3 B13883012 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine is a chemical compound with the molecular formula C11H19N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an imidazole ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 4-methylimidazole with 1-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme interactions and receptor binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
- 2-Ethyl-4-methylimidazole
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its versatility in various applications.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
4-[2-(4-methylimidazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-10-8-14(9-13-10)7-4-11-2-5-12-6-3-11/h8-9,11-12H,2-7H2,1H3 |
Clé InChI |
DKKBAYBCPAIUCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)CCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


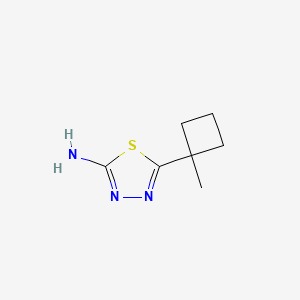
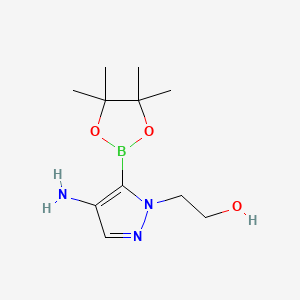
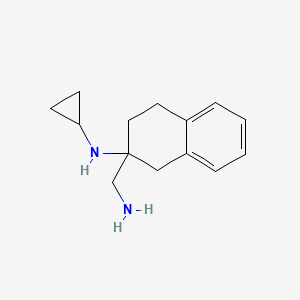

![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)


![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
